molecular formula C9H6N4O3 B13534301 6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid

6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid

Cat. No.: B13534301
M. Wt: 218.17 g/mol
InChI Key: YHVWVNWCJVXBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid is an organic compound with significant importance in various fields of scientific research This compound is characterized by its unique bipyrimidine structure, which consists of two pyrimidine rings connected by a single bond

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the oxo and carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for halogenation, sodium borohydride for reduction, and various oxidizing agents for oxidation . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and various substituted bipyrimidine derivatives .

Scientific Research Applications

6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxo and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid is unique due to its bipyrimidine structure, which provides distinct chemical and biological properties compared to its monopyrimidine counterparts. This structural feature enhances its potential for diverse applications in various fields of research .

Properties

IUPAC Name

6-oxo-2-pyrimidin-2-yl-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O3/c14-8-5(9(15)16)4-12-7(13-8)6-10-2-1-3-11-6/h1-4H,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVWVNWCJVXBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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